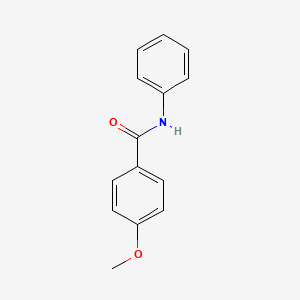

4-methoxy-N-phenylbenzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamides are a well-established class of compounds with a broad spectrum of applications, particularly in medicinal chemistry. mdpi.com The amide bond, a central feature of benzamides, is a crucial component in many biologically active molecules and serves as a versatile scaffold for organic synthesis. mdpi.com Research into benzamide derivatives is extensive, with studies frequently focusing on the synthesis of novel compounds and the evaluation of their biological activities. ontosight.ai

The core structure of benzamides allows for diverse substitutions on both the benzoyl and aniline (B41778) rings, leading to a wide array of derivatives with distinct properties. mdpi.commdpi.com This structural versatility has made benzamides a focal point in the development of therapeutic agents for a range of conditions. mdpi.com The introduction of different functional groups can significantly influence the compound's electronic properties, conformation, and ability to interact with biological targets. ontosight.aiyale.edu

Overview of Scholarly Significance and Research Trajectories

4-Methoxy-N-phenylbenzamide, with its specific substitution pattern, has garnered attention for its potential applications in several areas of chemical and biological research. The presence of the methoxy (B1213986) and phenyl groups influences its chemical properties and potential biological activities. ontosight.ailookchem.com

Key research trajectories involving this compound and its derivatives include:

Medicinal Chemistry: A significant area of investigation revolves around the potential therapeutic applications of this compound derivatives. Research has explored their potential as antiviral, anti-inflammatory, and anticancer agents. ontosight.ailookchem.com For instance, derivatives of N-phenylbenzamide have been synthesized and evaluated for their activity against Enterovirus 71 (EV 71). nih.govmdpi.com Furthermore, certain N-phenylbenzamide derivatives have shown promise as anti-HBV agents. researchgate.netdovepress.com

Materials Science: The structural characteristics of this compound make it a candidate for research in materials science. For example, a derivative, 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide, has been synthesized and studied for its nonlinear optical (NLO) properties. tandfonline.com The potential for these compounds in organic electronics is also an area of interest. solubilityofthings.com

Synthetic Chemistry: The synthesis of this compound itself is a subject of study, with various methods being explored to achieve efficient production. ontosight.ai Common synthetic routes involve the reaction of 4-methoxybenzoic acid or its derivatives with aniline. ontosight.aiontosight.ai

The scholarly significance of this compound is underscored by its role as a building block and a lead compound in the exploration of new chemical entities with valuable properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7465-88-5 |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Boiling Point | 301.5°C at 760 mmHg |

| Flash Point | 136.1°C |

| Density | 1.181 g/cm³ |

| Refractive Index | 1.619 |

Data sourced from lookchem.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzoic acid |

| Aniline |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |

| 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide |

| N-phenylbenzamide |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

| 3-amino-4-methoxybenzoic acid |

| 2-fluoropropionic acid |

| 3-methoxy-4-aminobenzoic acid |

| 4-methoxy-3-methylamino-N-phenylbenzamide |

| N-(4-chlorophenyl)-3-dimethylamino-4-methoxybenzamide |

| 4-amino-3-methoxy-N-phenylbenzamide |

| N-(4-chlorophenyl)-4-methoxy-3-propionamidobenzamide |

| 4-methoxy-N-phenyl-3-(propylamino)benzamide |

| 4-methoxy-N-phenyl-3-acetoxybenzamide |

| Benzoyl chloride |

| 2-Methyl-4-methoxybenzenamine |

| 4-methoxy-3-nitro-N-phenylbenzamide |

| 2-bromo-N-phenylbenzamide |

| Cyanamide |

| 2-(4-hydroxyphenoxy)benzamide |

| 2-aryloxybenzamide |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJAJRFBOKCXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323454 | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-88-5 | |

| Record name | p-Anisanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy N Phenylbenzamide

Catalytic Amide Bond Formation Strategies

The formation of the amide bond in 4-methoxy-N-phenylbenzamide can be achieved through various catalytic strategies, offering alternatives to traditional methods. These modern approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance.

Coupling Reagent-Mediated Condensations

A common and effective method for synthesizing this compound involves the condensation of 4-methoxybenzoic acid and aniline (B41778). ontosight.ai This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. One widely used combination is N,N′-Diisopropylcarbodiimide (DIC) as the coupling agent and N-Hydroxybenzotriazole (HOBt) as an activating agent. nih.gov This system is effective for forming the amide bond under mild conditions. nih.govresearchgate.net The general procedure involves dissolving the carboxylic acid in a suitable solvent, adding DIC and HOBt to form an activated intermediate, followed by the addition of the amine. nih.gov

A study on the synthesis of N-phenylbenzamide derivatives utilized DIC and HOBt in dichloromethane (B109758) at room temperature, achieving good yields. nih.gov For instance, the reaction of 3-amino-4-methoxybenzoic acid with various amines using this reagent system yielded the corresponding benzamide (B126) derivatives. nih.gov

Table 1: Synthesis of N-phenylbenzamide derivatives using DIC/HOBt

| Starting Amine | Product | Yield (%) |

|---|---|---|

| Cyclohexylamine | 3-Amino-N-cyclohexyl-4-methoxybenzamide | 65 |

| Aniline | 3-Amino-4-methoxy-N-phenylbenzamide | Not specified |

Source: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. nih.gov

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for constructing C-N bonds, including the amide linkage in this compound.

Palladium-Catalyzed Aminocarbonylation:

A notable process is the palladium-catalyzed reductive aminocarbonylation. In one study, this compound was synthesized with a 95% isolated yield from 4-bromoanisole (B123540) and nitrobenzene. thieme-connect.comthieme-connect.com This reaction utilized a palladium(II) acetate (B1210297) catalyst, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as a ligand, and molybdenum hexacarbonyl as a carbon monoxide source. thieme-connect.com Aryl iodides were also found to be effective substrates, sometimes at lower temperatures. thieme-connect.com

Table 2: Palladium-Catalyzed Reductive Aminocarbonylation for this compound (7a)

| Aryl Halide | Nitroarene | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Nitrobenzene | Pd(OAc)₂, dppp, Mo(CO)₆, Pyridine, Zn/TMSCl | 130 | 95 |

Source: Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. thieme-connect.comthieme-connect.com

Copper-Catalyzed C-N Coupling Reactions:

Copper-catalyzed reactions represent another important route. A ligand-free, copper-catalyzed ipso-amidation of arylboronic acids with nitriles has been developed for the synthesis of N-aryl amides. sci-hub.se In this method, this compound was obtained in an 82% yield from 4-methoxybenzonitrile (B7767037) and phenylboronic acid. sci-hub.se This approach is advantageous as it avoids the use of ligands and proceeds under relatively mild conditions. Another copper-catalyzed method involves the coupling of amides with aryl halides. sci-hub.se

Metal-Free and Superacid-Mediated Approaches

Recent advancements have also focused on metal-free synthetic routes.

Triflic Acid-Catalyzed Synthesis:

A rapid, metal-free, and often solvent-free method for synthesizing thioamides and amides has been developed using the Brønsted superacid, triflic acid. rsc.org While a specific example for this compound is not detailed, the methodology shows broad substrate scope for electron-rich arenes, suggesting its potential applicability. rsc.org Another study demonstrated that triflic acid can promote the reaction of aromatic carboxylic acids with isocyanates to form aromatic imides. nih.gov

Derivatization and Functionalization Reactions

Once synthesized, this compound can undergo various chemical transformations to create a diverse range of derivatives.

Alkylation Reactions on Amine Centers

Alkylation of the amide nitrogen in N-phenylbenzamide derivatives can be achieved, though it can be challenging. In a study focused on related structures, the alkylation of amine groups on the benzoyl ring of N-phenylbenzamide derivatives was accomplished through nucleophilic substitution. nih.govresearchgate.net To prevent cleavage of the amide bond, a mild base like sodium bicarbonate was used. For example, reacting a 3-amino-4-methoxy-N-phenylbenzamide derivative with iodomethane (B122720) resulted in both mono- and di-alkylated products on the amino group. nih.gov

Table 3: Alkylation of 3-Amino-4-methoxy-N-phenylbenzamide Derivatives

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Iodomethane | 4-Methoxy-3-methylamino-N-phenylbenzamide | 33 |

| Propyl Iodide | 4-Methoxy-N-phenyl-3-(propylamino)benzamide | 46 |

Source: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. nih.gov

Aromatic Substitution and Demethylation Strategies

The aromatic rings of this compound offer sites for further functionalization.

Aromatic Substitution:

Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl or benzoyl rings. For instance, the reaction of 4-methoxy-N-phenyl-benzamide with nitric acid can lead to the introduction of a nitro group. biosynth.com The positions of substitution will be directed by the existing methoxy (B1213986) and amide functionalities.

Demethylation Strategies:

The methoxy group on the benzoyl ring can be cleaved to yield the corresponding phenol. This demethylation can be achieved using various reagents. smolecule.com Strong acids or Lewis acids like boron tribromide (BBr₃) are commonly employed for this purpose. smolecule.comjst.go.jp For example, the demethylation of a related brominated methoxybenzamide was achieved using BBr₃. jst.go.jp Another method involves using iodocyclohexane (B1584034) in refluxing DMF. researchgate.net

Mechanistic Insights into Synthesis Pathways

Reaction Pathway Elucidation and Intermediate Characterization

The synthesis of this compound can be achieved through various routes, with mechanistic understanding being crucial for optimizing reaction conditions and yields. A common method involves the acylation of aniline with 4-methoxybenzoyl chloride.

Mechanistic studies on related transformations provide insight into potential pathways. For example, the cleavage of a C-N bond in N-(4-methoxybenzyl) substituted amides and sulfonamides often proceeds through a stabilized carbocation intermediate. nih.gov The p-methoxybenzyl (PMB) group is particularly effective at stabilizing a positive charge, facilitating its cleavage under mild acidic conditions. nih.gov This principle highlights the electronic influence of the methoxy group, which can stabilize intermediates formed during reactions on the benzoyl portion of this compound.

A metal-free synthetic approach involves the oxidative C-C bond cleavage of phenacyl bromides, which can be used to form amides like this compound. beilstein-journals.org In a specific example, the reaction of a pyridinium (B92312) salt of a phenacyl bromide with an amine in the presence of an oxidant leads to the desired amide product. beilstein-journals.org

During the oxidation of anisidine precursors, reactive intermediates are formed. Peroxidase-catalyzed oxidation can lead to the formation of diimine metabolites, which can subsequently hydrolyze into quinone imines. nih.gov These electrophilic species are key intermediates in the metabolic pathways of anisidines. nih.gov Characterization of the final product, this compound, is routinely performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure. rsc.orgrsc.org

Kinetic and Spectroscopic Monitoring of Transformations

The study of reaction kinetics and the use of spectroscopic techniques are essential for understanding the mechanisms of formation and transformation of this compound.

Kinetic studies on the oxidation of related anilines provide a framework for understanding these transformations. For the oxidation of m-anisidine (B1676023) with periodate, the reaction follows second-order kinetics. researchgate.net The rate of this reaction is influenced by the dielectric constant of the medium and is not affected by free radical scavengers. researchgate.net Such studies allow for the determination of important thermodynamic parameters that describe the energy profile of the reaction.

Table 1: Thermodynamic Parameters for the Oxidation of m-Anisidine by Periodate researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 8.8 | kcal mol⁻¹ |

| Arrhenius Factor (A) | 3.42 x 10⁴ | dm³ mol⁻¹ s⁻¹ |

| Entropy of Activation (ΔS#) | -39.9 | kcal mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG#) | 20.8 | kcal mol⁻¹ |

Spectroscopic monitoring is a powerful tool for tracking reaction progress and identifying intermediates.

Thin-Layer Chromatography (TLC): Used to observe the disappearance of reactants and the appearance of products over time, as seen in the photooxidation of p-anisidine (B42471). tsijournals.com

Infrared (IR) Spectroscopy: Can confirm the formation of specific functional groups. For example, in the oxidation of p-anisidine to p-nitroanisole, the appearance of peaks around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the presence of the NO₂ group, while the disappearance of N-H stretching bands (3500-3300 cm⁻¹) indicates the consumption of the starting amine. tsijournals.com FT-IR has also been used to detect the formation of aldehyde C=O groups during oxidation processes. uinsgd.ac.id

UV-Visible Spectroscopy: The kinetics of m-anisidine oxidation were followed by monitoring the increase in absorbance of a colored reaction intermediate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final this compound product and any stable intermediates. rsc.orgrsc.org Specific chemical shifts are characteristic of the methoxy, phenyl, and amide protons and carbons.

Table 2: Spectroscopic Data for this compound rsc.org

| Technique | Data |

|---|---|

| ¹H NMR (600 MHz, DMSO-d6) | δ 10.04 (s, 1H), 7.94–7.92 (m, 2H), 7.74 (d, 2H), 7.29 (t, 2H), 7.05–7.01 (m, 3H), 3.79 (s, 3H) |

| ¹³C NMR (150 MHz, DMSO-d6) | δ 165.42, 162.42, 139.89, 130.11 (2C), 129.07 (2C), 127.53, 123.93, 120.87 (2C), 114.11 (2C), 55.95 |

| HRMS (ESI) | m/z (M+H)⁺ calculated for C₁₄H₁₄NO₂: 228.1025; found: 228.1024 |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 4 Methoxy N Phenylbenzamide and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid.

Determination of Crystal System and Space Group

The crystal structure of 4-methoxy-N-phenylbenzamide has been determined through single-crystal X-ray diffraction studies. One investigation found that the compound crystallizes in the triclinic crystal system with the space group Pī. nih.gov Another study on a related derivative, N-(4-methoxyphenyl)benzamide, reported a monoclinic crystal system with the space group P2₁/c. iucr.orgnih.gov The space group provides critical information about the symmetry elements present within the crystal lattice. For instance, the P2₁/c space group indicates the presence of a two-fold screw axis and a glide plane. iucr.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound | Triclinic | Pī | nih.gov |

| N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/c | iucr.orgnih.gov |

Conformational Analysis of Molecular Geometry (e.g., Dihedral Angles, Planarity of Aromatic Rings and Amide Linkage)

The molecular conformation of this compound is characterized by the relative orientations of its constituent parts. The molecule consists of three main planar regions: the 4-methoxybenzene ring, the phenyl ring, and the central amide linkage. iucr.orgnih.gov The dihedral angle, which describes the angle between two intersecting planes, is a key parameter in this analysis.

In one study of this compound, the dihedral angle between the planes of the two benzene (B151609) rings was found to be 65.18 (4)°. nih.gov The central amide group is twisted with respect to both aromatic rings, with dihedral angles of 34.70 (8)° and 30.62 (8)° between its plane and the planes of the phenyl and 4-methoxybenzene rings, respectively. nih.gov In a separate study on N-(4-methoxyphenyl)benzamide, the aryl rings were observed to be tilted at approximately 67.4 (1)° with respect to each other. iucr.org This significant twist is a common feature in N-phenylbenzamide derivatives and is influenced by the balance of attractive and repulsive intramolecular interactions. iucr.org Theoretical calculations, such as Density Functional Theory (DFT), have been used to predict the gas-phase conformation, which often shows a smaller dihedral angle between the rings compared to the solid-state structure, highlighting the influence of crystal packing forces. iucr.orgnih.gov

| Compound | Parameter | Angle (°) | Reference |

|---|---|---|---|

| This compound | Benzene Ring 1 vs. Benzene Ring 2 | 65.18 (4) | nih.gov |

| Amide Plane vs. Phenyl Ring | 34.70 (8) | nih.gov | |

| Amide Plane vs. 4-Methoxybenzene Ring | 30.62 (8) | nih.gov | |

| N-(4-methoxyphenyl)benzamide | Aryl Ring 1 vs. Aryl Ring 2 | 67.4 (1) | iucr.org |

Investigation of Intermolecular Interactions in Crystalline States (e.g., N-H⋯O Hydrogen Bonding Networks, C-H⋯O Hydrogen Bonds)

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In this compound and its derivatives, hydrogen bonding plays a crucial role. The most significant of these is the intermolecular N-H⋯O hydrogen bond, which links the amide groups of adjacent molecules. nih.gov This interaction typically forms chains or dimers. nih.govresearchgate.net For instance, in this compound, molecules are linked by these N-H⋯O hydrogen bonds, creating C(4) chains that propagate along a specific crystallographic direction. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the amide proton (N-H), and the methoxy (B1213986) group protons. rsc.orgbeilstein-journals.org The aromatic protons typically appear as multiplets in the range of δ 7.0–8.0 ppm. rsc.org The amide proton is usually observed as a singlet further downfield, often above δ 10.0 ppm in a solvent like DMSO-d₆. rsc.orgrsc.org The methoxy group protons give a sharp singlet at around δ 3.8 ppm. rsc.orgbeilstein-journals.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group resonates at a characteristic downfield chemical shift, typically around δ 165 ppm. rsc.org The carbon atoms of the aromatic rings appear in the δ 114–163 ppm region, with the carbon attached to the methoxy group showing a distinct upfield shift due to the electron-donating effect of the oxygen atom. rsc.orgrsc.org The methoxy carbon itself is found at approximately δ 56 ppm. rsc.org Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the structural assignment.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (Amide N-H) | ~10.04-10.13 | s | rsc.orgrsc.org |

| ¹H (Aromatic) | ~7.01-7.94 | m | rsc.org |

| ¹H (Methoxy) | ~3.79 | s | rsc.org |

| ¹³C (Carbonyl) | ~165.42 | - | rsc.org |

| ¹³C (Aromatic) | ~114.11-162.42 | - | rsc.org |

| ¹³C (Methoxy) | ~55.95 | - | rsc.org |

High-Resolution Mass Spectrometry Techniques for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules.

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 4-methoxy-N-phenylbenzamide, DFT calculations are instrumental in determining its preferred three-dimensional geometry and analyzing its electronic properties.

Detailed research based on single-crystal X-ray diffraction has provided the precise molecular structure of this compound, which serves as a benchmark for computational models. nih.gov In the crystalline state, the molecule exhibits a notable twist. The dihedral angle, which is the angle between the planes of the two benzene (B151609) rings, is 65.18 (4)°. nih.gov The central amide group is twisted with respect to both aromatic rings, with dihedral angles of 30.62 (8)° to the 4-methoxybenzene ring and 34.70 (8)° to the phenyl ring. nih.gov The methoxy (B1213986) group's carbon atom lies nearly in the same plane as its attached benzene ring. nih.gov

Computational studies on related N-phenylbenzamide derivatives often employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries. researchgate.nettandfonline.com These calculations can reproduce experimental findings with high accuracy and provide further details on electronic characteristics such as orbital energies and charge distribution. For instance, in the crystal structure of this compound, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.gov

Table 1: Selected Crystallographic and Geometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ | nih.gov |

| Molecular Weight | 227.25 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Dihedral Angle (Benzene Rings) | 65.18 (4)° | nih.govresearchgate.net |

| Dihedral Angle (Amide Plane to Methoxybenzene Plane) | 30.62 (8)° | nih.gov |

| Dihedral Angle (Amide Plane to Phenyl Plane) | 34.70 (8)° | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in various environments.

For N-phenylbenzamide derivatives, MD simulations are crucial for understanding their dynamic behavior, especially when interacting with biological systems. nih.govscirp.org For example, in the context of drug design, MD simulations have been used to investigate the stability of complexes formed between N-phenylbenzamide-based compounds and target proteins, such as ABL1 kinase. nih.govfrontiersin.org These studies can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the key interactions over time.

While specific MD studies focusing solely on the conformational landscape of isolated this compound are not extensively documented in the provided results, the techniques are widely applied to this class of molecules. scirp.org Such simulations would typically model the molecule in a solvent, like water, to observe how its structure fluctuates and to identify low-energy, stable conformations. This information is vital for understanding how the molecule might behave in solution and approach a biological target.

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. nrel.gov This allows for the determination of reaction pathways and the energetic barriers associated with them.

Calculating reaction energies with quantum chemistry is a central effort in computational organic chemistry, as many reactive intermediates are too short-lived to be studied experimentally. nrel.gov For a molecule like this compound, these studies could be applied to several areas:

Synthesis: Investigating the energetics of its formation, for example, via the reaction of 4-methoxybenzoyl chloride with aniline (B41778), to optimize reaction conditions. nih.gov

Metabolism: Predicting potential sites of metabolic attack and the stability of resulting metabolites.

Degradation: Understanding its stability and decomposition pathways under various conditions.

DFT functionals like M06-2X combined with basis sets such as def2-TZVP have been shown to provide a good balance of accuracy and computational cost for calculating reaction energies and bond dissociation enthalpies in organic molecules. nrel.gov

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling is a powerful tool in SAR, enabling the rational design of new molecules with enhanced potency and desired properties.

For the N-phenylbenzamide scaffold, computational approaches have been instrumental in defining key structural features for specific biological activities. nih.govosti.gov Molecular mechanics calculations and X-ray crystallography on related N-phenylbenzamide anticonvulsants revealed that the most active compounds adopt a specific conformation that facilitates hydrogen bonding to the central amide group. nih.gov

Computational screening and experimental studies on N-phenylbenzamide derivatives have shown that functionalization can tune their electronic properties. osti.govrsc.org Specifically, adding electron-donating methoxy groups can enhance properties like conductance and rectification in molecular electronics applications. osti.govrsc.org In the context of anticancer drug development, computational studies involving imidazole-based N-phenylbenzamide derivatives have used molecular docking to show that active compounds have a high affinity for their target proteins. nih.govfrontiersin.org These models help rationalize why certain substituents, such as a para-methoxy group, lead to promising activity. nih.govfrontiersin.org

Table 2: Computationally Guided SAR Approaches for N-Phenylbenzamide Derivatives

| Computational Method | Application/Insight | Compound Class | Reference |

|---|---|---|---|

| Molecular Mechanics | Identified consistent conformation required for anticonvulsant activity. | N-phenylbenzamides | nih.gov |

| Molecular Docking | Analyzed binding affinity and interactions with target proteins. | Imidazole-based N-phenylbenzamides | nih.govfrontiersin.org |

| DFT & Conductance Calculations | Correlated methoxy group functionalization with enhanced electronic properties. | N-phenylbenzamide derivatives | osti.govrsc.org |

| Molecular Dynamics | Assessed the stability of ligand-protein complexes. | Imidazole-based N-phenylbenzamides | nih.govfrontiersin.org |

Mechanistic Organic Chemistry Studies of 4 Methoxy N Phenylbenzamide Reactivity

Elucidation of Specific Reaction Mechanisms

Detailed studies have explored the intricate pathways through which 4-methoxy-N-phenylbenzamide can be formed or can react, revealing fascinating molecular transformations. Key among these are radical-mediated transpositions.

Radical O→C Transposition

A significant reaction pathway involving amide structures is the radical O→C transposition. Research has demonstrated a metal-free method for converting phenols into benzamides through a process that involves an O-neophyl rearrangement. acs.orggoogle.com This process begins with the generation of an aryloxy-substituted carbon radical, which then undergoes a 1,2 O→C transposition. acs.org This transposition occurs via an ipso-attack at the aromatic ring, followed by C-O bond cleavage. google.comgoogle.com The equilibrium of this rearrangement is driven forward by a subsequent, highly exothermic C-S bond scission, ultimately yielding the benzamide (B126) product. acs.org

In a specific example, 4-methoxy-N-methyl-N-phenylbenzamide was synthesized in an 80% yield through a related process, showcasing the efficiency of this transformation. acs.orggoogle.comgoogle.com The reaction of N-methyl-N-phenyl-O-(1-naphthyl) thiocarbamate was optimized by varying temperature, concentration, and reagent equivalents to improve the yield of the corresponding amide. acs.org

Investigation of Substituent Electronic Effects

The electronic properties of substituents on the aromatic rings of reactants can significantly influence the rates and outcomes of chemical reactions. The Hammett equation is a powerful tool used to quantify these effects.

Hammett Analysis in Reaction Kinetics

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates reaction rates (k) of substituted aromatic compounds to a reference reaction (k₀). wikipedia.org The equation uses a substituent constant (σ), which reflects the electronic nature of the substituent, and a reaction constant (ρ), which measures the sensitivity of the reaction to these substituent effects. wikipedia.orgwalisongo.ac.id

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.

A negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of positive charge.

In studies of reactions involving aromatic compounds, the ρ value offers insight into the reaction mechanism. wikipedia.org For instance, in the alkaline hydrolysis of ethyl benzoate, a reaction constant of +2.498 was determined, indicating that electron-withdrawing substituents stabilize the negatively charged transition state. wikipedia.org

For reactions involving this compound, the electron-donating nature of the methoxy (B1213986) group (a para-substituent) plays a crucial role. In a study on the deaminative coupling of primary amines, a Hammett plot for the reaction of para-substituted imines showed a strong promotional effect by amine substrates with electron-releasing groups, yielding a ρ value of -0.96 ± 0.1. marquette.edu This negative ρ value is consistent with a mechanism where electron-donating groups stabilize a positively charged intermediate or transition state. Conversely, a moderate promotional effect was observed from ketone substrates with electron-withdrawing groups (ρ = +0.24 ± 0.1). marquette.edu

Catalytic System Development and Mechanistic Probes

Catalysts are essential for facilitating a wide range of organic transformations. The development of new catalytic systems and the study of their mechanisms are at the forefront of chemical research. This compound has been synthesized and studied within various catalytic frameworks.

Ruthenium and Copper Catalysis

Ruthenium-catalyzed reactions have been employed in various organic syntheses, including hydrogen transfer reactions and C-N bond activations. marquette.edualfa-chemistry.comlookchem.comdiva-portal.org For example, ruthenium catalysts can facilitate the formation of tertiary amines from nitroarenes and alcohols. lookchem.com Mechanistic studies of ruthenium-catalyzed hydrogen transfer reactions have proposed both inner-sphere mechanisms involving Ru-alkoxide intermediates and outer-sphere concerted mechanisms. diva-portal.org In the context of C-N bond activation, a ruthenium-catecholate complex has been found effective for the deaminative coupling of primary amines. marquette.edu Monitoring the reaction of acetophenone (B1666503) and 4-methoxybenzylamine (B45378) revealed the rapid formation of an imine intermediate, which then slowly converted to the final alkylation product. marquette.edu

Copper-catalyzed reactions are also prevalent in the synthesis of amides. A ligand-free, copper-catalyzed method for the ipso-amidation of arylboronic acids with nitriles has been developed, producing N-aryl amides. sci-hub.se In one instance, this compound was synthesized in an 82% yield using this method. sci-hub.se Copper catalysts, such as copper iodide, are also used in Ullmann cross-coupling reactions to synthesize benzamide derivatives. ontosight.ai Furthermore, a copper/air catalytic system has been shown to achieve the selective oxidative C-C bond cleavage of 2-phenoxyacetophenones to form benzanilides, including this compound. sci-hub.seacs.org

The table below summarizes the yields of this compound obtained through different catalytic methods.

| Catalytic Method | Yield (%) | Reference |

| Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles | 82 | sci-hub.se |

| Radical O→C Transposition (for 4-Methoxy-N-methyl-N-phenylbenzamide) | 80 | acs.orggoogle.com |

| TBAF·3H₂O Promoted Amination of Aldehydes with Hydroxylamines (Metal-Free) | 65 | acs.orgacs.org |

| FeCl₃·6H₂O Catalyzed Beckmann Rearrangement (inseparable mixture with isomer) | 1:0.8 ratio | researchgate.net |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

Discovery of Biological Activities and Therapeutic Potential

Antiviral Efficacy against Viral Pathogens

Derivatives of 4-methoxy-N-phenylbenzamide have demonstrated significant antiviral properties against a variety of viral pathogens, highlighting their potential as broad-spectrum antiviral agents.

Enterovirus 71 (EV71): A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against EV71. One notable derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against various EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM nih.gov. This compound exhibited significantly lower cytotoxicity compared to the reference drug pirodavir, making it a promising lead for the development of anti-EV71 drugs nih.gov.

Hepatitis B Virus (HBV): Research into N-phenylbenzamide derivatives has also shown their potential in combating Hepatitis B. These compounds have been reported to exert broad-spectrum antiviral effects, and their mechanism is thought to involve the increase of intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication.

Venezuelan Equine Encephalitis Virus (VEEV): While direct studies on this compound against VEEV are limited, research on related benzamide (B126) structures has identified potent inhibitors of the virus. For instance, a novel 2-amidinophenylbenzamide, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336), was developed from a quinazolinone screening hit and found to potently inhibit several VEEV strains in the low nanomolar range without significant cytotoxicity. This compound showed an EC50 of 0.02–0.04 μM and was found to interfere with viral nonstructural proteins.

Antiviral Activity of this compound Derivatives

| Virus | Compound Derivative | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Enterovirus 71 | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 – 12 ± 1.2 μM | nih.gov |

Anticancer and Antiproliferative Mechanisms

The this compound scaffold has been investigated for its potential in cancer therapy, with derivatives showing activity against various cancer cell lines.

Glioblastoma: A derivative of this compound has been identified as a potent anti-glioblastoma agent. This compound demonstrated efficacy both in vitro and in vivo, with research focused on optimizing its pharmacokinetic profile to improve blood-brain barrier penetration nih.govuj.edu.plnih.gov.

Colorectal Cancer: While direct studies on this compound are not extensively documented, the broader class of N-phenylbenzamide derivatives has shown antiproliferative activity against colorectal cancer cells semanticscholar.orghum-molgen.org. The mechanism of action for some of these derivatives is thought to involve the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.

Pancreatic Carcinoma: The therapeutic potential of compounds containing the benzamide moiety in pancreatic cancer is an area of active research. While specific studies on this compound are not detailed, the general strategy of targeting pancreatic cancer cell proliferation and survival with novel small molecules remains a key focus in oncology research medindia.netnih.gov.

Anti-inflammatory, Antimicrobial, and Analgesic Research

The versatility of the benzamide structure extends to the treatment of inflammation, microbial infections, and pain.

Anti-inflammatory and Antimicrobial Activity: Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including anti-inflammatory and antimicrobial activities. These biological implications have spurred the development of numerous novel benzamide derivatives.

Analgesic Research: The analgesic potential of N-phenylbenzamide derivatives has been explored in various studies. While specific data for this compound is not available, the broader class of benzamides has been shown to exhibit significant analgesic properties, suggesting that this scaffold could be a valuable starting point for the development of new pain management therapies.

Neurological Target Modulation

The potential for benzamide derivatives to modulate targets within the central nervous system is an emerging area of research. While direct evidence for this compound is scarce, the general class of benzamides has been investigated for its role in neurological disorders mdpi.combenthamscience.com. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for neurodegenerative diseases, and the physicochemical properties of benzamide derivatives make them attractive candidates for such applications mdpi.com.

Identification and Characterization of Molecular Targets

Enzyme Inhibition Studies

The therapeutic effects of this compound and its derivatives are often attributed to their ability to inhibit specific enzymes involved in disease pathology.

Acetylcholinesterase (AChE) and β-Secretase (BACE1): In the context of Alzheimer's disease, the inhibition of acetylcholinesterase and β-secretase are key therapeutic strategies. A study on benzamide derivatives revealed their potential as dual inhibitors of these enzymes. One of the most active compounds, N,N'-(1,4-phenylene)bis(3-methoxybenzamide), showed a potent inhibitory concentration (IC50) of 0.056 µM against AChE, comparable to the reference drug donepezil (B133215) (IC50 = 0.046 µM) pharmaceuticsconference.com. The same compound was also the most active against BACE1, with an IC50 value of 9.01 µM, compared to quercetin (B1663063) (IC50 = 4.89 µM) pharmaceuticsconference.com. Another study on 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide derivatives also demonstrated significant acetylcholinesterase inhibitory activity nih.gov.

USP7 (Ubiquitin-Specific Peptidase 7): USP7 is a deubiquitinating enzyme that has been identified as a promising target in cancer therapy acs.orgnih.gov. While direct inhibition by this compound has not been reported, the broader class of benzofuran-amide scaffolds has been explored for the development of potent and selective USP7 inhibitors acs.orgnih.gov. These inhibitors have demonstrated tumor growth inhibition in both p53 wildtype and mutant cancer cell lines acs.orgnih.gov.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of cancer and immunological diseases. Benzamide trimethoprim (B1683648) derivatives have been shown to be active against human dihydrofolate reductase (hDHFR), a related target in cancer therapy, with some compounds also showing activity against AChE and BACE1 nih.govresearchgate.net. While direct inhibition of DHODH by this compound is not documented, the structural similarities to other DHODH inhibitors suggest this could be a potential area for future investigation nih.govwhiterose.ac.uktib.eu.

Enzyme Inhibition by Benzamide Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | IC50 = 0.056 µM | pharmaceuticsconference.com |

| β-Secretase (BACE1) | N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | IC50 = 9.01 µM | pharmaceuticsconference.com |

| Acetylcholinesterase (AChE) | 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives | Significant inhibitory activity | nih.gov |

| USP7 | Benzofuran-amide scaffold | Potent and selective inhibitors | acs.orgnih.gov |

Receptor Ligand Binding and Modulation (e.g., CB2 Receptor Antagonism)

Derivatives of the this compound structure have been investigated for their ability to bind to and modulate the activity of various receptors, including the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed on immune cells, is a key target in the endocannabinoid system and is implicated in inflammation and other physiological processes. nih.govwikipedia.org Antagonists or inverse agonists of the CB2 receptor are compounds that bind to the receptor and block its activation by endogenous cannabinoids. wikipedia.org

Research into CB2 receptor modulation has shown that specific structural modifications to the benzamide core can yield potent antagonists. For instance, studies on related compounds have explored how different substituents on the phenyl rings influence binding affinity and functional activity. While direct data for this compound is limited, the broader class of benzamide derivatives serves as a template for designing CB2 receptor modulators. The development of selective antagonists is crucial for investigating the therapeutic potential of blocking this receptor in various disease models. frontiersin.orgdntb.gov.ua For example, the antagonist/inverse agonist SR144528 has been used in preclinical studies to probe the role of the CB2 receptor in reward-related behaviors. frontiersin.org

Table 1: Representative Benzamide Derivatives and their Receptor Activity

| Compound | Target Receptor | Activity Type | Key Findings |

|---|---|---|---|

| SR144528 | Cannabinoid Receptor 2 (CB2) | Antagonist / Inverse Agonist | Used to study the impact of CB2 receptor modulation on reward learning and behavior. frontiersin.org |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Antagonist / Inverse Agonist | A well-characterized CB1 antagonist, demonstrating the utility of related structures in targeting cannabinoid receptors. jbclinpharm.org |

Protein-Protein Interaction Disruption (e.g., Androgen Receptor-HSP27)

The disruption of protein-protein interactions (PPIs) represents a promising frontier in drug discovery. The interaction between the Androgen Receptor (AR) and Heat Shock Protein 27 (HSP27) is a critical pathway for the stability and transcriptional activity of AR, which plays a significant role in prostate cancer progression. nih.gov HSP27 acts as a chaperone protein that, upon activation, binds to AR, facilitating its nuclear translocation and enhancing its genomic activity. nih.gov

Inhibiting the AR-HSP27 interaction can lead to AR degradation, thereby suppressing its activity. nih.gov Medicinal chemistry efforts have identified derivatives of N-phenylbenzamide as potent disruptors of this interaction. Through lead optimization, researchers have developed compounds with significant anti-glioblastoma activity. nih.gov For example, optimization of an initial lead compound resulted in derivatives with potent cellular activity, demonstrating that the benzamide scaffold is suitable for targeting this specific PPI. nih.gov These findings highlight the potential of using this compound derivatives as a strategy to target cancers driven by AR signaling. nih.gov

Lead Compound Identification and Optimization Strategies

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzamide derivatives, SAR studies have been crucial in identifying modifications that enhance potency against various targets.

For instance, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies on benzamides revealed that substitutions at the C-5 position of the core phenyl ring significantly impact activity. acs.org Researchers found that replacing a metabolically unstable morpholine (B109124) group with smaller substituents like thiophene (B33073) and methyl groups could retain or even improve antibacterial potency while reducing cytotoxicity. acs.org Similarly, modifications to the N-phenyl ring are explored to optimize interactions with the target protein's binding pocket. The synthesis and evaluation of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter also demonstrated the importance of iterative medicinal chemistry to identify potent and selective compounds. researchgate.net These studies underscore a common strategy: systematic modification of the core structure to map the chemical space required for optimal biological function.

Table 2: SAR Insights for Benzamide Derivatives

| Core Structure Modification | Impact on Biological Activity | Example Target | Reference Finding |

|---|---|---|---|

| Substitution at C-5 of the benzamide phenyl ring | Significant influence on potency and selectivity. | Mycobacterium tuberculosis QcrB | Replacing a morpholine group with thiophene and methyl substituents led to potent analogs with high selectivity. acs.org |

| Modification of the amide functionality | Alters binding affinity and selectivity. | Presynaptic Choline Transporter (CHT) | Iterative exploration of amide substituents was key to identifying a potent and selective inhibitor, ML352. researchgate.net |

| Alkylation of amine group on benzene (B151609) ring | Can improve metabolic stability. | Hepatitis B Virus (HBV) | Derivatives with alkylated amines were found to be more metabolically stable, leading to potent anti-HBV agents. nih.gov |

Pharmacokinetic Profile Enhancement and Drug-likeness Optimization (e.g., Blood-Brain Barrier Penetration, Metabolic Stability)

A crucial aspect of drug development is optimizing the pharmacokinetic profile of a lead compound to ensure it can reach its target in the body in sufficient concentrations. This includes enhancing properties like metabolic stability and, for neurological targets, the ability to cross the blood-brain barrier (BBB). nih.gov

While specific pharmacokinetic data for this compound is not extensively detailed, studies on structurally related compounds provide valuable insights. For example, research on 4-hydroxybenzaldehyde (B117250) (4-HBd), a related compound, demonstrated significant brain-targeting effects and the ability to penetrate the BBB. frontiersin.orgnih.gov Pharmacokinetic analysis in rat models showed that 4-HBd preferentially accumulated in the brain, a desirable trait for drugs targeting the central nervous system. frontiersin.orgnih.gov

Molecular Design Principles for Improved Efficacy and Selectivity

The rational design of molecules with improved efficacy and selectivity is a cornerstone of modern drug discovery. For the this compound scaffold, molecular design principles are applied to fine-tune its interaction with a specific biological target while minimizing off-target effects.

In the context of AR-HSP27 inhibitors, lead optimization involved creating new derivatives that showed improved drug distribution and more potent activity compared to the parent compound. nih.gov This process relies on a deep understanding of the target's structure and the SAR of the chemical series. By iteratively synthesizing and testing new analogs, researchers can refine the molecular architecture to achieve the desired profile of high potency, selectivity, and favorable pharmacokinetic properties.

Exploration of 4 Methoxy N Phenylbenzamide in Materials Science

Application in Organic Electronics

While the broader class of aromatic and conjugated organic molecules is central to the field of organic electronics, specific applications for 4-methoxy-N-phenylbenzamide itself are not yet widely established in the scientific literature. Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), typically require molecules with extensive π-conjugation to facilitate charge transport and specific energy level alignments for efficient device performance.

The molecular structure of this compound provides a foundational backbone that could be chemically modified to enhance these properties. The presence of the phenyl rings and the amide bridge offers sites for functionalization, allowing for the potential extension of the π-conjugated system or the addition of charge-transporting moieties. However, research has more commonly focused on larger, more complex systems or polymers where such properties are more pronounced. Therefore, this compound is currently viewed more as a precursor or a fragment for designing electronically active materials rather than a standalone component in organic electronic devices.

Development of Novel Functional Materials

Organic building blocks are fundamental to the synthesis of a vast array of functional materials with customized properties. hilarispublisher.com this compound serves as a valuable molecular scaffold in this context. Its structure contains key features—an electron-donating methoxy (B1213986) group, a rigid amide linker, and aromatic rings—that make it an attractive starting point for synthesizing more complex functional materials.

Chemists can utilize this compound as a precursor in multi-step syntheses. By modifying the phenyl rings or the amide group, researchers can create derivatives with tailored functionalities. For example, the introduction of polymerizable groups could allow for its incorporation into advanced polymers, potentially enhancing thermal stability or modifying optical properties. Similarly, the addition of specific side chains could influence the material's solubility, processability, and intermolecular interactions, which are critical for controlling the morphology and performance of the final material.

Research into benzamide (B126) derivatives demonstrates this principle, where the core structure is adapted to achieve specific outcomes. For instance, various benzamides have been synthesized to create compounds with specific biological activities by attaching different heterocyclic structures. mdpi.com This same synthetic versatility can be applied in materials science to develop novel materials for a range of applications, from specialized polymers to components in molecular sensors.

Characterization of Optical Properties (e.g., Non-Linear Optical Applications)

The study of the optical properties of this compound provides fundamental insights into its potential for optical applications. A crucial aspect of this is the determination of its crystal structure, which dictates how the molecules pack in the solid state and influences the material's bulk properties.

The crystal structure of this compound has been resolved, revealing key molecular and intermolecular features. nih.gov In its crystalline form, the molecule has a non-planar conformation, with a significant dihedral angle between its two benzene (B151609) rings. nih.gov The molecules are linked in the crystal lattice by intermolecular hydrogen bonds between the amide groups (N—H⋯O), forming chains that define the packing arrangement. nih.gov Understanding these structural details is the first step toward predicting and engineering its optical behavior.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Dihedral Angle Between Benzene Rings | 65.18° | nih.gov |

| Hydrogen Bonding | Inter-amide N—H⋯O bonds forming C(4) chains | nih.gov |

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules can exhibit significant NLO responses, particularly if they possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

While this compound itself is not a potent NLO material, its derivatives have been investigated for this purpose. A common strategy to enhance NLO properties is to introduce a strong electron-withdrawing group, such as a nitro group (NO₂), to the molecular structure. This creates a "push-pull" electronic effect that can lead to a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity.

For example, the related compound 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (4MNMNPB) was synthesized and characterized for its NLO properties. The Kurtz-Perry powder technique was used to evaluate its second-harmonic generation (SHG) efficiency, a key NLO phenomenon.

| Compound | Property Investigated | Key Finding |

|---|---|---|

| 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide | Second-Harmonic Generation (SHG) Efficiency | Demonstrated NLO activity, confirming that functionalization of the benzamide core can induce these properties. |

| 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide | Optical Transmittance | Good optical transmittance in the 350–1000 nm region, suitable for optical applications. |

| 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide | Thermal Stability | Analyzed via TGA/DTA to confirm stability for potential device applications. |

These studies on derivatives highlight the potential of the this compound framework as a scaffold for creating advanced NLO materials. The fundamental optical and structural data of the parent compound, combined with targeted synthetic modification, provides a clear path for the development of new functional materials for optical applications.

Supramolecular Chemistry and Crystal Engineering of 4 Methoxy N Phenylbenzamide

Design and Analysis of Intermolecular Hydrogen Bonding Motifs (e.g., C(4) Chains)

A predominant feature in the crystal structure of 4-methoxy-N-phenylbenzamide is the presence of intermolecular N—H⋯O hydrogen bonds. These interactions are formed between the amide hydrogen atom (the donor) and the carbonyl oxygen atom (the acceptor) of an adjacent molecule. This specific hydrogen bonding pattern results in the formation of a one-dimensional chain motif.

In crystallographic terms, this motif is described as a C(4) chain. nih.gov The designation C(4) indicates that the chain is formed through a pattern of four atoms. In this case, the repeating unit of the chain involves the amide N-H group of one molecule and the C=O group of the next. These chains of molecules propagate along the iucr.org crystallographic direction, with adjacent molecules within the chain being related by translational symmetry. nih.gov The reliability and directionality of this hydrogen bond make it a robust synthon for crystal engineering of amide-containing molecules.

| Hydrogen Bond Parameters in this compound | |

| Donor | N-H |

| Acceptor | O=C |

| Graph Set Notation | C(4) |

| Propagation Direction | iucr.org |

| Symmetry Relationship | Translation |

Investigation of Pi-Stacking Interactions in Crystal Lattices

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of this compound contribute significantly to the stability of its crystal lattice. The molecule contains two aromatic moieties: a phenyl ring and a 4-methoxybenzene ring. The dihedral angle between the planes of these two rings is approximately 65.18°. nih.gov

In the crystal structure of the related compound N-(4-methoxyphenyl)benzamide, distinct π-stacking interactions are observed. nih.gov Specifically, phenyl rings exhibit close contacts with neighboring phenyl rings, while methoxyphenyl rings interact with adjacent methoxyphenyl rings. mdpi.com This self-sorting of aromatic interactions can lead to a more stabilized crystal packing. The conformational flexibility of the amide linkage allows for adjustments in the twist angles between the aromatic rings, which in turn facilitates a more favorable environment for both hydrogen bonding and π-stacking interactions. nih.gov In some related structures, a combination of T-shaped and parallel-displaced π-stacking geometries are observed. mdpi.com

| Aromatic Ring Interactions | |

| Interacting Moieties | Phenyl ring - Phenyl ring |

| 4-Methoxybenzene ring - 4-Methoxybenzene ring | |

| Observed Geometries (in related structures) | T-shaped |

| Parallel-displaced |

Influence of Substituents on Crystal Packing and Supramolecular Assembly

The nature and position of substituents on the aromatic rings can profoundly influence the crystal packing and the resulting supramolecular assembly. The methoxy (B1213986) group (-OCH3) in this compound is an electron-donating group that can affect the electronic properties of the benzene (B151609) ring and participate in weak C—H⋯O interactions.

Studies on related series of compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, have demonstrated that altering the position of a substituent (in this case, a nitro group) leads to significant changes in the intermolecular interactions. mdpi.com For instance, the acceptor atom in the primary hydrogen bond can switch from a sulfonyl oxygen to the methoxy oxygen, resulting in different chain motifs (e.g., C(4) vs. C(7) chains). mdpi.com In other systems, like N′-phenylbenzohydrazides, substituents with different electronic effects (e.g., -CH3 vs. -CF3) can alter the degree of conjugation within the molecule. This, in turn, affects the planarity of the molecule and the dihedral angles between the aromatic rings, leading to different packing arrangements governed by a balance of hydrogen bonding and π-π stacking interactions. nih.gov The trifluoromethyl group, for example, can enhance conjugation, leading to a more parallel arrangement of aromatic rings and stronger π-π stacking. nih.gov

| Substituent Effect on Crystal Packing | |

| Substituent | Methoxy (-OCH3) |

| Potential Influence | - Alters electronic properties of the aromatic ring |

| - Can act as a weak hydrogen bond acceptor (C—H⋯O) | |

| - Influences overall molecular conformation | |

| General Principles from Related Compounds | - Substituent position can change hydrogen bond motifs |

| - Electron-withdrawing/donating nature affects molecular planarity and π-stacking |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto a surface defined by the region where the electron density of a molecule is greater than the combined electron densities of all other molecules in the crystal.

For N-(4-methoxyphenyl)benzamide, a close isomer of the title compound, Hirshfeld surface analysis has been employed to scrutinize the intermolecular contacts. nih.gov The analysis can generate a d_norm surface plot, where red spots highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in many organic crystals, H⋯H interactions, representing van der Waals forces, are the most abundant. The fingerprint plots can also distinctly show the contributions of O⋯H contacts, which correspond to hydrogen bonding, and C⋯H contacts, which can signify C—H⋯π interactions. This detailed analysis allows for a comprehensive understanding of the forces that dictate the crystal packing of this compound and related structures.

| Hirshfeld Surface Analysis Contributions (Illustrative for related amides) | |

| Interaction Type | Typical Percentage Contribution |

| H⋯H | ~47% |

| C⋯H/H⋯C | ~22% |

| O⋯H/H⋯O | ~15% |

| C⋯C | ~5% |

| N⋯H/H⋯N | ~5% |

Green Chemistry Principles in the Synthesis of 4 Methoxy N Phenylbenzamide

Development of Environmentally Benign Synthetic Routes

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Research into solvent-free or reduced solvent conditions for amide synthesis offers a promising green alternative.

Solvent-free reactions, sometimes conducted as solid-state melt reactions, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.net For the synthesis of 4-methoxy-N-phenylbenzamide, which traditionally might involve refluxing in a solvent like dichloromethane (B109758), adopting solvent-free conditions would significantly reduce hazardous waste. nih.gov Furthermore, methods that utilize greener solvents, such as water or methanol, and enable "one-pot" procedures can decrease the number of processing steps, thus improving yield and reducing waste. google.com

Table 1: Comparison of Conventional vs. Green Solvent Approaches

| Feature | Conventional Synthesis | Reduced Solvent/Solvent-Free Synthesis |

|---|---|---|

| Solvent Used | Dichloromethane, Chlorobenzene nih.govgoogle.com | Methanol, Water, or No Solvent researchgate.netgoogle.com |

| Waste Generation | High (chlorinated organic waste, waste water) google.com | Low (reduced solvent volume, biodegradable solvents) |

| Process | Multiple steps, including separation and purification | Potential for "one-pot" synthesis, simpler work-up google.com |

| Safety | Use of toxic and volatile solvents | Reduced hazard due to benign or no solvents |

Biocatalysis employs enzymes or whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to perform chemical transformations. acs.org This approach offers high selectivity and efficiency under mild, environmentally benign conditions. mdpi.com While the direct enantioselective synthesis of this compound using biocatalysis is not extensively documented, the principles can be applied to related structures.

Yeast-mediated reductions are particularly effective for converting keto groups to chiral alcohols, a common step in the synthesis of complex molecules. researchgate.netnih.gov For instance, baker's yeast has been successfully used to reduce α-keto esters and β-keto amides. researchgate.netnih.gov However, studies have shown that β-keto amides can be less reactive than their corresponding esters in yeast-mediated reductions, which is a consideration for designing such a synthetic route. researchgate.net Despite this, biocatalysis remains a powerful tool, offering a green alternative to conventional chemical reductants which often require harsh conditions and produce toxic waste. mdpi.com The use of enzymes can proceed with excellent enantioselectivity (>98% ee) and good yields. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. chemicaljournals.comscispace.com This technique offers significant advantages over conventional heating methods, including dramatic reductions in reaction times (from hours to minutes), lower energy consumption, and often higher product yields. chemicaljournals.comnih.gov

The rapid and uniform heating provided by microwaves can minimize the formation of side products. chemicaljournals.com This method is highly compatible with green chemistry principles, especially when combined with solvent-free conditions. chemicaljournals.comnih.gov For example, the synthesis of various heterocyclic compounds, which share structural motifs with this compound, has been achieved with excellent yields (80-95%) in minutes under microwave irradiation. nih.gov The Claisen rearrangement of a related compound, 1-allyloxy-4-methoxybenzene, has also been studied under microwave conditions, demonstrating the applicability of this technology to molecules containing the methoxybenzene moiety. rsc.org The combination of baker's yeast-mediation with microwave induction has also been explored for certain reductions, synergistically increasing the reaction rate. eurekalert.org

Table 2: Reaction Time Comparison: Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Amide Synthesis | 2-4 hours chemicaljournals.com | 4-5 minutes chemicaljournals.com | Often significant |

| Heterocycle Synthesis | 60 minutes nih.gov | 4 minutes nih.gov | Higher yields reported nih.gov |

| Hydrolysis | ~35 minutes chemicaljournals.com | 3 minutes chemicaljournals.com | Yield of 97% reported chemicaljournals.com |

Waste Minimization and Atom Economy Considerations

A cornerstone of green chemistry is the concept of atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A high atom economy indicates that less waste is generated in the form of byproducts.

The traditional synthesis of this compound often involves the reaction of 4-methoxybenzoyl chloride with aniline (B41778). nih.gov While effective, this method generates hydrogen chloride (HCl) as a byproduct, which must be neutralized, typically with a base like triethylamine, forming triethylammonium (B8662869) chloride salt. nih.gov This byproduct reduces the atom economy of the reaction.

Reaction: CH₃O-C₆H₄-COCl + H₂N-C₆H₅ → CH₃O-C₆H₄-CONH-C₆H₅ + HCl

Alternative synthetic routes that improve atom economy are a key focus of green chemistry. For instance, catalytic methods that directly couple a carboxylic acid (4-methoxybenzoic acid) and an amine (aniline) and produce only water as a byproduct would have a much higher atom economy. Developing such processes aligns with the goal of waste minimization. psu.edumsu.edu A patent for a related compound, 3-amino-4-methoxybenzanilide, specifically highlights the goal of creating a preparation method with "atom economy benefit" that reduces waste water and other byproducts. google.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Methanol |

| N-benzylidene-4-methoxyaniline |

| Baker's yeast (Saccharomyces cerevisiae) |

| 1-allyloxy-4-methoxybenzene |

| 4-methoxybenzoyl chloride |

| Aniline |

| Hydrogen chloride |

| Triethylamine |

| Triethylammonium chloride |

| 4-methoxybenzoic acid |

Future Research Directions and Emerging Paradigms for 4 Methoxy N Phenylbenzamide

Exploration of Undiscovered Reactivity Profiles

While the core amide synthesis is well-understood, the full reactive potential of the 4-methoxy-N-phenylbenzamide scaffold remains largely untapped. Future research will likely focus on leveraging the inherent electronic properties of the molecule to forge new bonds and create complex architectures. Key areas of exploration include:

Photocatalytic Transformations: The use of visible-light photocatalysis offers a mild and sustainable approach to activate otherwise inert bonds. Research into the photocatalytic behavior of benzamides has revealed pathways for C–H arylation and N-dealkylation. tandfonline.comresearchgate.netmdpi.com For this compound, this could enable selective functionalization of the aromatic rings or transformations involving the methoxy (B1213986) group under exceptionally mild conditions, potentially generating novel intermediates like N-acyliminium cations. researchgate.netmdpi.com Future studies could explore using different photocatalysts, such as methylene blue, to drive these selective transformations. tandfonline.comresearchgate.netmdpi.com

Transition-Metal-Catalyzed C-H Activation: Directing group-assisted C-H activation is a powerful tool for atom-economical synthesis. The amide moiety in this compound can act as an internal directing group to facilitate the functionalization of typically unreactive C-H bonds. Research has demonstrated that cationic iridium and palladium complexes can catalyze the C-H activation of N-phenylbenzamide. nih.govrsc.org This opens avenues for future exploration into the ortho-functionalization of both the N-phenyl ring and the 4-methoxybenzoyl ring. Such reactions could introduce new substituents (e.g., aryl, alkyl groups) to create a library of derivatives with diverse properties. nih.govrsc.orgresearchgate.net The development of catalysts that can selectively target one aromatic ring over the other represents a significant and valuable challenge.

Advanced Applications in Unconventional Chemical Fields

Beyond its established roles, the structural motifs within this compound suggest its potential utility in unconventional chemical domains such as agrochemicals and advanced materials science.

Agrochemicals: The benzamide (B126) functional group is a well-established pharmacophore in a variety of commercial pesticides and herbicides. scienceinfo.comacs.orgrsc.org The N-arylbenzamide structure, in particular, is present in compounds with significant biological activity. Future research could involve the synthesis and screening of derivatives of this compound for herbicidal or insecticidal properties, potentially leading to the discovery of new agrochemical agents.

High-Performance Polymers: Aromatic polyamides are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical strength. tandfonline.comnih.gov These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide groups. By designing bifunctional monomers derived from the this compound scaffold, it is conceivable to synthesize novel aromatic polyamides. These new polymers could exhibit desirable properties such as high glass-transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures potentially exceeding 400-500 °C. researchgate.netmdpi.com The incorporation of the methoxy ether linkage could also enhance solubility, a common challenge in processing aromatic polyamides. tandfonline.com

Metal-Organic Frameworks (MOFs): The carboxylate and amide functionalities are excellent ligands for constructing metal-organic frameworks (MOFs). nih.govnih.gov By chemically modifying this compound to introduce additional coordinating groups (e.g., converting the phenyl rings to carboxylic acids), it can serve as a bespoke organic linker. The resulting MOFs could feature tailored pore environments influenced by the methoxy and phenyl groups, making them promising candidates for applications in selective gas sorption, catalysis, and luminescence. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of properties and the design of novel molecules with desired characteristics.

For this compound, these computational tools can accelerate progress in two key areas:

Drug Discovery: ML models can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of new compounds. Starting with the this compound core, ML algorithms can be used to design a virtual library of derivatives and predict their activity against specific biological targets, such as enzymes or receptors. This in silico screening process can prioritize the most promising candidates for synthesis and experimental testing, drastically reducing the time and cost of drug discovery.

| Compound ID | Modification on Scaffold | Predicted Target | Predicted IC₅₀ (nM) | Novelty Score |

|---|---|---|---|---|

| MPB-001 | -F at C4 of N-phenyl ring | Kinase A | 85.2 | 0.88 |

| MPB-002 | -CF₃ at C3 of N-phenyl ring | Protease B | 45.7 | 0.92 |

| MPB-003 | -CN at C3 of methoxybenzoyl ring | Kinase A | 112.5 | 0.75 |

| MPB-004 | -SO₂NH₂ at C4 of N-phenyl ring | Epigenetic Target C | 25.1 | 0.95 |

Material Design: Similarly, AI can predict the physical and chemical properties of materials. By using the this compound structure as a building block for polymers or other materials, ML models can forecast key attributes like thermal stability, tensile strength, and electronic properties. This allows for the computational design of new materials with optimized performance characteristics before committing to laboratory synthesis.

| Polymer ID | Co-monomer | Predicted Glass Transition Temp. (T₉) | Predicted 10% Weight Loss Temp. (T₁₀) | Predicted Tensile Modulus (GPa) |

|---|---|---|---|---|

| PMPB-01 | Terephthalic acid | 285 °C | 560 °C | 3.8 |

| PMPB-02 | Isophthalic acid | 270 °C | 545 °C | 3.5 |

| PMPB-03 | Adipic acid | 215 °C | 490 °C | 2.9 |

| PMPB-04 | 4,4'-Oxydianiline | 295 °C | 575 °C | 4.1 |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound and its derivatives requires precise control over reaction parameters. The development and application of advanced analytical techniques for in situ (in the reaction vessel) monitoring are critical for gaining deeper mechanistic insights and improving process efficiency. nih.gov